molecular formula C14H8F3NO B6376807 3-Cyano-5-(4-trifluoromethylphenyl)phenol CAS No. 1261950-85-9

3-Cyano-5-(4-trifluoromethylphenyl)phenol

Cat. No.: B6376807
CAS No.: 1261950-85-9
M. Wt: 263.21 g/mol
InChI Key: WBJGWMVISJHLEU-UHFFFAOYSA-N
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Description

3-Cyano-5-(4-trifluoromethylphenyl)phenol is an organic compound characterized by the presence of a cyano group, a trifluoromethyl group, and a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated phenol in the presence of a palladium catalyst . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide, under an inert atmosphere.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 3-Cyano-5-(4-trifluoromethylphenyl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The cyano group can be reduced to form amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Reagents such as sodium hydride or organolithium compounds.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted phenols.

Scientific Research Applications

3-Cyano-5-(4-trifluoromethylphenyl)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Cyano-5-(4-trifluoromethylphenyl)phenol involves its interaction with specific molecular targets. The cyano group can act as an electron-withdrawing group, influencing the reactivity of the phenol ring. The trifluoromethyl group can enhance the lipophilicity of the compound, facilitating its interaction with hydrophobic pockets in proteins. These interactions can lead to the inhibition of enzyme activity or the disruption of cellular processes .

Comparison with Similar Compounds

    4-(Trifluoromethyl)phenol: Similar structure but lacks the cyano group.

    3-Cyano-4-methylphenol: Similar structure but lacks the trifluoromethyl group.

    3-Cyano-5-(4-fluorophenyl)phenol: Similar structure but has a fluorine atom instead of a trifluoromethyl group.

Uniqueness: 3-Cyano-5-(4-trifluoromethylphenyl)phenol is unique due to the presence of both the cyano and trifluoromethyl groups, which impart distinct electronic and steric properties. These properties can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

3-hydroxy-5-[4-(trifluoromethyl)phenyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F3NO/c15-14(16,17)12-3-1-10(2-4-12)11-5-9(8-18)6-13(19)7-11/h1-7,19H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBJGWMVISJHLEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=CC(=C2)C#N)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90684898
Record name 5-Hydroxy-4'-(trifluoromethyl)[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90684898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261950-85-9
Record name 5-Hydroxy-4'-(trifluoromethyl)[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90684898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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